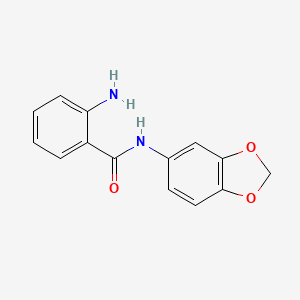

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(1,3-benzodioxol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c15-11-4-2-1-3-10(11)14(17)16-9-5-6-12-13(7-9)19-8-18-12/h1-7H,8,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRJQMPXDZBFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357356 | |

| Record name | 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571158-97-9 | |

| Record name | 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(1,3-dioxaindan-5-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Novel 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide derivatives, a class of compounds with significant potential in medicinal chemistry. The core of this synthesis involves the formation of an amide bond between a 2-aminobenzoic acid moiety, often derived from isatoic anhydride, and a substituted 3,4-methylenedioxyaniline. This document outlines detailed experimental protocols for the synthesis, purification, and characterization of these derivatives. Furthermore, it presents a logical workflow for the discovery and development of new chemical entities based on this scaffold and summarizes key quantitative data in a structured format to facilitate comparison and further research.

Introduction

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. When coupled with the 1,3-benzodioxole (or 3,4-methylenedioxyphenyl) moiety, which is also prevalent in a variety of natural products and synthetic drugs, the resulting this compound derivatives present a promising avenue for the development of new therapeutic agents. The unique electronic and conformational properties of the benzodioxole ring system can significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. This guide details a reliable synthetic route to access these novel derivatives, providing researchers with the necessary information to explore their therapeutic potential.

Synthetic Pathway

The primary synthetic route for the preparation of this compound derivatives involves the reaction of isatoic anhydride (or a substituted analogue) with 3,4-methylenedioxyaniline (or its derivatives). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring and subsequent formation of the amide bond with the release of carbon dioxide.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol describes a general method for the synthesis of the parent compound. This can be adapted for substituted analogues by using appropriately substituted isatoic anhydrides or 3,4-methylenedioxyanilines.

Materials:

-

Isatoic anhydride (1.0 eq)

-

3,4-Methylenedioxyaniline (1.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of 3,4-methylenedioxyaniline in anhydrous DMF, add isatoic anhydride in one portion.

-

Stir the reaction mixture at 80-90 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization

The synthesized compounds should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data

The following tables provide representative data for a series of hypothetically synthesized this compound derivatives. The spectral data is predicted based on the analysis of structurally similar compounds.

Table 1: Synthesis Yields of this compound Derivatives

| Compound ID | R1 | R2 | Yield (%) |

| 1a | H | H | 85 |

| 1b | 5-Cl | H | 82 |

| 1c | 5-NO₂ | H | 75 |

| 1d | H | 6-Br | 80 |

Table 2: Representative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Compound ID | δ (ppm), Multiplicity, J (Hz), Integration, Assignment |

| 1a | 10.15 (s, 1H, -NHCO-), 7.60 (d, J=8.0 Hz, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 7.15 (t, J=7.6 Hz, 1H, Ar-H), 6.90 (d, J=8.0 Hz, 1H, Ar-H), 6.80 (d, J=8.0 Hz, 1H, Ar-H), 6.60 (d, J=8.0 Hz, 1H, Ar-H), 6.00 (s, 2H, -OCH₂O-), 5.50 (s, 2H, -NH₂) |

| 1b | 10.25 (s, 1H, -NHCO-), 7.70 (s, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 7.25 (d, J=8.4 Hz, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 6.85 (d, J=8.4 Hz, 1H, Ar-H), 6.05 (s, 2H, -OCH₂O-), 5.65 (s, 2H, -NH₂) |

Table 3: Representative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Compound ID | δ (ppm), Assignment |

| 1a | 168.5 (C=O), 150.0 (C-NH₂), 147.5, 143.0, 134.0, 132.0, 128.0, 117.0, 116.5, 115.0, 108.0, 105.0, 101.5 (-OCH₂O-) |

| 1b | 168.0 (C=O), 148.5 (C-NH₂), 147.8, 143.2, 134.5, 131.0, 129.0, 122.0 (C-Cl), 118.0, 116.0, 108.2, 105.5, 101.8 (-OCH₂O-) |

Table 4: Representative IR and Mass Spectral Data

| Compound ID | IR (KBr, cm⁻¹) | MS (ESI+) m/z [M+H]⁺ |

| 1a | 3450, 3350 (N-H), 1640 (C=O), 1600, 1510, 1250 | 257.09 |

| 1b | 3460, 3355 (N-H), 1645 (C=O), 1595, 1505, 1255, 820 (C-Cl) | 291.05 |

Logical Workflow for Drug Discovery

The synthesis of a novel class of compounds is the initial step in a long and complex drug discovery and development pipeline. The following diagram illustrates a typical workflow for advancing a new chemical entity from synthesis to a potential drug candidate.

Conclusion

This technical guide provides a foundational framework for the synthesis and initial characterization of novel this compound derivatives. The outlined synthetic protocol is robust and amenable to the generation of a diverse library of analogues for further investigation. The provided representative data serves as a useful reference for researchers in this field. The exploration of this chemical space may lead to the discovery of new therapeutic agents with unique pharmacological profiles.

An In-Depth Technical Guide on the Characterization of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

For distribution among: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical characterization of the novel chemical entity 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. Due to the absence of specific literature on this compound, this document outlines a plausible synthetic route, hypothesizes its potential biological activities based on its constituent chemical moieties (a 2-aminobenzamide core and a 1,3-benzodioxole substituent), and details the requisite experimental protocols for its empirical characterization and validation. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this molecule and its derivatives.

Molecular Structure and Properties

IUPAC Name: 2-amino-N-(1,3-benzodioxol-5-yl)benzamide Molecular Formula: C₁₄H₁₂N₂O₃ Molecular Weight: 256.26 g/mol

The structure of this compound incorporates two key pharmacophores: the 2-aminobenzamide scaffold and the 1,3-benzodioxole (or methylenedioxyphenyl) ring. The 2-aminobenzamide moiety is a well-known structural component in a variety of pharmacologically active compounds, including histone deacetylase (HDAC) inhibitors and antimicrobial agents.[1][2] The 1,3-benzodioxole ring is a common feature in natural products and synthetic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] The combination of these two moieties in a single molecule suggests a potential for unique biological activities.

Proposed Synthesis

A plausible and efficient synthetic route for this compound involves the reaction of isatoic anhydride with 5-amino-1,3-benzodioxole.[6][7] This method is widely used for the synthesis of 2-aminobenzamide derivatives due to its simplicity and generally good yields.[8][9][10]

The proposed reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine of 5-amino-1,3-benzodioxole attacks one of the carbonyl groups of isatoic anhydride.[8] This leads to the opening of the anhydride ring and, following the loss of carbon dioxide, the formation of the desired amide bond.

Hypothesized Biological Activity and Signaling Pathways

Based on the known pharmacological activities of its structural components, this compound may exhibit a range of biological effects, most notably potential anticancer properties.

-

HDAC Inhibition: The 2-aminobenzamide scaffold is a key feature of several known HDAC inhibitors, such as Entinostat.[2] These inhibitors typically chelate the zinc ion in the active site of HDAC enzymes, leading to hyperacetylation of histones and non-histone proteins. This can result in the reactivation of tumor suppressor genes and cell cycle arrest.

-

Hedgehog Signaling Pathway Inhibition: Certain benzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[11][12] Aberrant activation of the Hh pathway is implicated in the development of various cancers.[11]

-

Antiproliferative and Cytotoxic Effects: Compounds containing the 1,3-benzodioxole moiety have demonstrated antiproliferative activity against various cancer cell lines.[4] The mechanism can involve the inhibition of enzymes like thioredoxin reductase (TrxR), which are crucial for cellular redox homeostasis.[4]

A hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer, such as the Hedgehog pathway.

Experimental Protocols

A systematic approach is required for the comprehensive characterization of this compound. This involves structural elucidation, purity assessment, and evaluation of its biological activity.

Synthesis and Purification

Protocol: Synthesis of this compound [6][7]

-

In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) and 5-amino-1,3-benzodioxole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Characterization and Purity Analysis

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.[13]

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic peaks corresponding to the aromatic protons and carbons of both the benzamide and benzodioxole rings, as well as the amine and amide protons. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₂N₂O₃). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (ether in the dioxole ring). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity (ideally >95%). |

| Elemental Analysis | Confirmation of elemental composition. | The percentage composition of C, H, and N should be in close agreement with the calculated values for C₁₄H₁₂N₂O₃. |

In Vitro Biological Evaluation

To investigate the hypothesized anticancer activity, a series of in vitro assays should be performed.[14][15]

Protocol: MTT Cell Proliferation Assay [15][16]

-

Seed cancer cells (e.g., A549 lung cancer, SW480 colon cancer) in 96-well plates and allow them to adhere overnight.[1]

-

Treat the cells with various concentrations of the synthesized compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data of Related Compounds

While no specific data exists for the title compound, the following tables summarize quantitative data for structurally related molecules to provide context for potential activity.

Table 1: Cytotoxicity of 2-Aminobenzamide Derivatives against Cancer Cell Lines [1]

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 3a | A549 (Lung) | 24.59 |

| Compound 3c | A549 (Lung) | 29.59 |

Table 2: HDAC Inhibition by 2-Aminobenzamide Derivatives [2]

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |

| Derivative 10f | 180 | 1100 | >10000 |

Table 3: Hedgehog Pathway Inhibition by Benzamide Derivatives [12]

| Compound | Gli-Luc IC₅₀ (nM) |

| Derivative 21 | 150 |

Conclusion

This compound is a novel molecule with significant potential for biological activity, particularly in the realm of oncology. This is inferred from the known pharmacological profiles of its 2-aminobenzamide and 1,3-benzodioxole components. The synthetic and experimental protocols detailed in this guide provide a clear and structured framework for the synthesis, purification, and comprehensive characterization of this compound. The successful execution of these protocols will be crucial in elucidating the true therapeutic potential of this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ro.uow.edu.au [ro.uow.edu.au]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound, 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic properties of its constituent moieties: the 2-aminobenzamide core and the N-(2H-1,3-benzodioxol-5-yl) group. This guide furnishes detailed, generalized experimental protocols for key analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). All predictive quantitative data are summarized in structured tables for clarity and comparative purposes. Additionally, a generalized workflow for the spectroscopic characterization of a novel compound is provided. This document is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related benzamide derivatives.

Introduction

This compound is a chemical entity that combines the structural features of anthranilamide and a substituted benzodioxole. Anthranilamides are a class of aromatic compounds containing a benzene carboxamide moiety with an amine group at the 2-position.[1] Such structures are of interest in medicinal chemistry and materials science. The spectroscopic characterization of this molecule is crucial for confirming its identity, purity, and structure, which are essential steps in any research and development pipeline. This guide outlines the expected spectroscopic signatures of the target molecule.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural fragments: 2-aminobenzamide and N-substituted 1,3-benzodioxoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum would exhibit signals corresponding to the protons of the 2-aminobenzamide and the 1,3-benzodioxole moieties.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | br s | 1H | Amide N-H |

| ~7.8 - 7.2 | m | 4H | Aromatic protons (2-aminobenzamide) |

| ~6.9 - 6.7 | m | 3H | Aromatic protons (1,3-benzodioxole) |

| ~5.9 - 6.0 | s | 2H | O-CH₂-O (benzodioxole) |

| ~5.0 - 6.0 | br s | 2H | Amino N-H₂ |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. "br s" denotes a broad singlet, and "m" denotes a multiplet.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | Carbonyl carbon (C=O) |

| ~148 - 150 | Quaternary aromatic carbons (C-O, benzodioxole) |

| ~145 - 148 | Quaternary aromatic carbon (C-NH₂, aminobenzamide) |

| ~115 - 135 | Aromatic carbons (CH) |

| ~100 - 102 | Methylene carbon (O-CH₂-O) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretching | Amine (NH₂) and Amide (N-H) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| ~1640 - 1680 | C=O stretching (Amide I) | Amide |

| ~1600 - 1450 | C=C stretching | Aromatic ring |

| ~1550 - 1510 | N-H bending (Amide II) | Amide |

| ~1250 - 1000 | C-O stretching | Ether (O-CH₂-O) |

| ~1250 - 1350 | C-N stretching | Aromatic amine and amide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₄H₁₂N₂O₃), the expected molecular weight is approximately 256.26 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| ~256 | [M]⁺ (Molecular ion) |

| ~135 | Fragment corresponding to the benzodioxole amine moiety |

| ~121 | Fragment corresponding to the 2-aminobenzoyl moiety |

| ~105 | Fragment corresponding to the benzoyl cation |

| ~77 | Fragment corresponding to the phenyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Ensure complete dissolution.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[3]

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed.

-

Label the significant peaks corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (using Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[4] This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing:

-

The detector records the abundance of each ion.

-

The software generates a mass spectrum, which is a plot of relative intensity versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: General workflow for spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on predictive analysis of its constituent fragments. The tabulated data for NMR, FT-IR, and MS, along with the detailed experimental protocols, offer a valuable starting point for researchers working with this compound. The provided workflow diagram illustrates the logical progression of spectroscopic analysis in chemical research. It is important to emphasize that the spectral data presented herein are predictive and await experimental verification. Future work should focus on the synthesis and experimental spectroscopic characterization of this molecule to validate and refine the data presented in this guide.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. Ionization Source Technology Overview | Thermo Fisher Scientific - CN [thermofisher.cn]

In Vitro Biological Screening of Benzodioxole Benzamide Compounds: A Technical Guide

The benzodioxole motif, a privileged scaffold in medicinal chemistry, is a key structural component in a multitude of biologically active compounds.[1][2] When integrated with a benzamide framework, this combination gives rise to derivatives with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities.[3][4][5][6] This technical guide provides an in-depth overview of the in vitro biological screening of novel benzodioxole benzamide compounds, tailored for researchers, scientists, and drug development professionals. It details common experimental protocols, summarizes quantitative biological data, and visualizes key workflows and mechanisms of action.

Data Presentation: Quantitative Bioactivity

The following tables summarize the in vitro biological activities of various benzodioxole benzamide derivatives as reported in recent literature.

Table 1: Anticancer and Cytotoxicity Data (IC50/CC50 Values)

| Compound ID | Cell Line | Activity Type | IC50/CC50 (µM) | Reference |

| 2a | Hep3B (Liver Cancer) | Anticancer | Potent (Specific value not provided, but reduced α-FP secretion to 1625.8 ng/ml) | [3][7] |

| 2b | Hep3B (Liver Cancer) | Anticancer | Weak (Specific value not provided, but reduced α-FP secretion to 2340 ng/ml) | [3][7] |

| IId | Various (4 cancer lines) | Anticancer | 26 - 65 | [6][8] |

| IIa / IIc | Hek293t (Normal) | Cytotoxicity | > 150 | [6][8] |

| 3e | HeLa (Cervical Cancer) | Cytotoxicity | 219 | [4][9] |

| Various | HeLa (Cervical Cancer) | Cytotoxicity | 219 - 1790 | [4] |

| 28 | MCF-7 (Breast Cancer) | Cytotoxicity (GI50) | 37.02 ± 0.25 | [1] |

| 28 | U87MG (Glioblastoma) | Cytotoxicity (GI50) | 68.69 ± 0.21 | [1] |

Table 2: Antimicrobial Activity (MIC Values)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Target | Reference |

| PC190723 | S. aureus (MSSA & MRSA) | 1 | FtsZ | [10] |

| FZ95 | S. aureus (MRSA & MSSA) | 0.25 | FtsZ | [10] |

| FZ100 | S. aureus (MRSA & MSSA) | 0.1 | FtsZ | [10] |

| FZ100 | B. subtilis | < 0.1 | FtsZ | [10] |

| FZ104 | B. subtilis | 6 | FtsZ | [10] |

| Various | S. pneumoniae | 25 - 80 | FtsZ | [11] |

Table 3: Enzyme Inhibition Data (IC50 Values)

| Compound ID | Enzyme Target | IC50 (µM) | Reference |

| IIa | α-Amylase | 0.85 | [6][8] |

| IIc | α-Amylase | 0.68 | [6][8] |

| 4f | α-Amylase | 1.11 (µg/ml) | [12] |

| Acarbose | α-Amylase | 6.47 (µg/ml) | [12] |

| 4f | COX-1 | 0.725 | [4][9] |

| 3b | COX-1 | 1.12 | [4][9] |

| 3b | COX-2 | 1.3 | [4][9] |

| 7a | DPPH Radical | 39.85 | [3][7] |

| 7b | DPPH Radical | 79.95 | [3][7] |

| Trolox | DPPH Radical | 7.72 | [3][7] |

| 28 | SHP2 | 0.318 ± 0.001 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key in vitro assays commonly used in the screening of benzodioxole benzamide compounds.

Cytotoxicity Screening: MTS Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product, which is quantifiable by spectrophotometry.[8]

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, Hep3B, Hek293t) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[8]

-

Compound Treatment: The following day, treat the cells with various concentrations of the synthesized benzodioxole benzamide compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[8]

-

MTS Reagent Addition: After incubation, add the MTS reagent to each well according to the manufacturer's instructions.[8]

-

Final Incubation: Incubate the plates for an additional 1-4 hours to allow for the conversion of MTS to formazan.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, B. subtilis) to a concentration of approximately 5 x 10⁵ CFU/mL.[13]

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]

α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit α-amylase, a key enzyme in carbohydrate digestion.[8] Its inhibition is a therapeutic target for managing type 2 diabetes.[6]

Protocol:

-

Enzyme/Inhibitor Pre-incubation: Pre-incubate a solution of α-amylase with various concentrations of the test compounds in a suitable buffer for a defined period.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a starch solution as the substrate.[8]

-

Incubation: Allow the reaction to proceed for a specified time at a controlled temperature and pH.[8]

-

Reaction Termination: Stop the reaction by adding a stopping reagent, such as dinitrosalicylic acid (DNS). This reagent also reacts with the reducing sugars produced by the enzymatic activity to generate a colored product.

-

Data Acquisition: Measure the absorbance of the colored product using a spectrophotometer.

-

Data Analysis: Calculate the percentage of enzyme inhibition. The IC₅₀ value is determined from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzodioxane-benzamides as new bacterial cell division inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Cytotoxicity of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide and Related Compounds on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct studies reporting the preliminary cytotoxicity of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide on cancer cell lines were identified in a comprehensive literature search. This guide, therefore, presents a summary of the cytotoxic activity of structurally related 2-aminobenzamide and 1,3-benzodioxole derivatives to provide a relevant framework for the evaluation of the title compound.

The benzamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of benzamide are being extensively investigated for their potential as anticancer agents due to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[2] This guide provides an overview of the cytotoxic potential of compounds structurally related to this compound, details common experimental protocols for cytotoxicity assessment, and visualizes a typical screening workflow.

Data Presentation: Cytotoxicity of Structurally Related Benzamide Derivatives

The following table summarizes the in vitro cytotoxic activity of various 2-aminobenzamide and 1,3-benzodioxole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. This information is crucial for understanding the potential potency of the title compound.

| Compound Class/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2-Aminobenzamide Derivatives | ||||

| Compound 3a (benzothiazole-containing) | A549 (Lung) | Not Specified | 24.59 | [3] |

| Compound 3c (benzothiazole-containing) | A549 (Lung) | Not Specified | 29.59 | [3] |

| Compound 7h (quinoline-containing) | HCT116 (Colon) | Not Specified | 2.4 | [4] |

| Compound 7h (quinoline-containing) | HT-29 (Colon) | Not Specified | 6.4 | [4] |

| Compound 7i (quinoline-containing) | HCT116 (Colon) | Not Specified | 5.2 | [4] |

| Compound 7i (quinoline-containing) | HT-29 (Colon) | Not Specified | 10.65 | [4] |

| Compound 8j (styrylquinoline-containing) | HCT116 (Colon) | Not Specified | 5.8 | [4] |

| Compound 8l (styrylquinoline-containing) | HCT116 (Colon) | Not Specified | 8.5 | [4] |

| SNX-2112 (indazol-4-one derived) | HT-29 (Colon) | Not Specified | 0.003 | [5] |

| 1,3-Benzodioxole Derivatives | ||||

| Compound 8 (methyl ester) | 52 cell lines | Not Specified | GI50 mean value of 5.71 | [6] |

| MAZ2 (organic arsenical conjugate) | Molm-13 (Leukemia) | Not Specified | < 1 | [7] |

| MAZ2 (organic arsenical conjugate) | K562 (Leukemia) | Not Specified | < 1 | [7] |

| MAZ2 (organic arsenical conjugate) | A549 (Lung) | Not Specified | < 1 | [7] |

| MAZ2 (organic arsenical conjugate) | HCT116 (Colon) | Not Specified | < 1 | [7] |

| Amide Derivative 2a | Hep3B (Liver) | MTS | Potent Cytotoxicity | [8] |

Experimental Protocols: A Representative Cytotoxicity Assay

A fundamental step in the preliminary evaluation of a novel compound's anticancer potential is the assessment of its cytotoxicity against various cancer cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol for MTT Assay

-

Cell Seeding:

-

Cancer cells (e.g., A549, HCT-116, MCF-7) are harvested from culture flasks during their logarithmic growth phase.

-

A cell suspension is prepared, and the cell density is adjusted to a predetermined concentration (e.g., 5 x 10⁴ cells/mL).

-

100 µL of the cell suspension is seeded into each well of a 96-well microplate and incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial dilutions of the stock solution are made in a complete cell culture medium to achieve a range of final concentrations.

-

The culture medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells.

-

Control wells containing medium with DMSO (vehicle control) and medium alone (blank control) are also included.

-

-

Incubation:

-

The microplate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Following the incubation period, 20 µL of MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plate is then incubated for an additional 4 hours under the same conditions to allow for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

The plate is gently shaken for a few minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanism of action for this compound is yet to be determined, studies on related benzamide derivatives suggest several potential pathways through which it might exert its cytotoxic effects:

-

Induction of Apoptosis: Many anticancer agents function by inducing programmed cell death, or apoptosis. Some benzamide derivatives have been shown to induce apoptosis in cancer cells.[9][10] This can occur through various mechanisms, including the disruption of mitochondrial function, which leads to the activation of caspases, a family of proteases that execute the apoptotic process.[9]

-

Enzyme Inhibition: Benzamide derivatives have been identified as inhibitors of several key enzymes involved in cancer progression:

-

Histone Deacetylases (HDACs): HDACs play a crucial role in the epigenetic regulation of gene expression.[2] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis. The 2-aminobenzamide moiety is a known zinc-binding group that can interact with the active site of HDACs.[2]

-

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair.[10] Inhibiting PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11] Inhibition of VEGFR can stifle tumor growth by cutting off its blood supply.

-

-

Cell Cycle Arrest: Some benzamide derivatives have been shown to cause cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel 2-aminobenzamide inhibitors of heat shock protein 90 as potent, selective and orally active antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Benzamide Derivatives: A Technical Guide to their Mechanisms of Action in Oncology

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of novel and effective cancer therapeutics, benzamide derivatives have emerged as a versatile and promising class of small molecules. Their unique structural scaffold has enabled the development of compounds that target a wide array of critical cellular pathways implicated in tumorigenesis and progression. This technical guide provides an in-depth analysis of the core mechanisms of action of these novel agents, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this important class of therapeutic candidates.

Inhibition of the Hedgehog Signaling Pathway

A significant number of novel benzamide derivatives have been developed as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that is often aberrantly activated in various cancers.[1][2] These inhibitors primarily target the Smoothened (Smo) receptor, a key component of the Hh pathway.[1][2]

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. This binding relieves Ptch's inhibition of the G protein-coupled receptor-like protein Smoothened (Smo). The activation of Smo then triggers a downstream signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.

Novel 4-(2-pyrimidinylamino)benzamide and 2-methoxybenzamide derivatives have demonstrated potent inhibitory activity against the Hh pathway.[1][2][3] For instance, compound 21, a 2-methoxybenzamide derivative, has been shown to possess nanomolar IC50 values in Hh pathway inhibition and effectively prevents the ciliary translocation of Smo induced by Shh.[1][2]

Below is a diagram illustrating the mechanism of action of benzamide derivatives as Hedgehog signaling pathway inhibitors.

References

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure-Activity Relationship of 2-Amino-N-arylbenzamides

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. Its inherent structural features, particularly the ortho-amino group relative to the amide functionality, allow it to act as an effective zinc-binding group (ZBG), making it a popular pharmacophore for targeting metalloenzymes. Furthermore, the scaffold's synthetic tractability and the ease with which its aryl components can be modified have enabled extensive exploration of its structure-activity relationships (SAR). This guide provides an in-depth analysis of the SAR of 2-amino-N-arylbenzamides across their primary biological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Pharmacophore and General SAR Principles

The quintessential 2-amino-N-arylbenzamide pharmacophore can be dissected into three key regions, particularly evident in its role as a histone deacetylase (HDAC) inhibitor:

-

Zinc-Binding Group (ZBG): The 2-aminobenzamide moiety itself. The amino group and the adjacent amide carbonyl oxygen chelate the zinc ion at the active site of target enzymes like HDACs.[1][2]

-

Linker Region: The N-aryl portion of the benzamide. This region connects the ZBG to the cap group and its conformation and composition are crucial for proper orientation within the enzyme's active site.

-

Cap Group (Surface Recognition Domain): An additional aromatic or functional group, often attached to the linker. This region interacts with the surface of the enzyme, contributing significantly to potency and isoform selectivity.[1][3]

Modifications to each of these regions have profound effects on the compound's biological activity, selectivity, and pharmacokinetic properties.

Caption: General pharmacophore model for 2-amino-N-arylbenzamide-based inhibitors.

Structure-Activity Relationship by Biological Target

Histone Deacetylase (HDAC) Inhibition

2-Amino-N-arylbenzamides are potent inhibitors of class I HDACs (HDAC1, 2, and 3), which are key regulators in cell proliferation and are frequently dysregulated in cancer.[2] The primary mechanism involves the 2-amino group chelating the active site zinc ion.[1]

Key SAR Findings:

-

Zinc-Binding Group: The 2-amino group is critical for activity. Its replacement or relocation diminishes or abolishes inhibitory function.[1]

-

Linker/Aryl Group: The nature of the N-aryl ring influences potency. Electron-donating or withdrawing substituents can modulate the electronic properties and binding affinity.

-

Cap Group: This region is a major determinant of isoform selectivity and potency.

-

Attaching bulky aromatic groups, such as a (piperazin-1-yl)pyrazine moiety, can lead to highly selective class I HDAC inhibitors.[2]

-

The inclusion of a diketopiperazine group has been shown to be crucial for neuroprotective effects in ischemia models.[1]

-

A sulfur-containing bicyclic arylmethyl moiety as a cap group can increase cellular uptake.[3]

-

Data Presentation: HDAC Inhibitory Activity

| Compound Ref. | N-Aryl Substituent (Cap Group) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Antiproliferative Activity (Cell Line) | Citation |

| Entinostat (MS-275) | Pyridin-3-ylmethoxy | 162 | 218 | 1630 | - | [2] |

| Compound 19f | (4-(pyridin-2-yl)piperazin-1-yl)pyrazine | 41 | 35 | 12 | Potent (Leukemia cells) | [2] |

| K-560 (1a) | 5-thienyl with (4-ethyl-2,3-dioxopiperazine-1-carboxamido)methyl | Potent | Potent | - | Averts death in HCT116 cells | [1] |

| Compound 22 | (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino | - | - | - | Reduces HCT116 xenografts | [3] |

| Benzamide Series | N-(2-aminophenyl)-benzamide with pyroglutamic acid cap | Nanomolar | Nanomolar | - | Micromolar (A549, SF268) | [4] |

Anticonvulsant Activity

This class of compounds has shown significant potential in the treatment of epilepsy. The SAR for anticonvulsant activity often differs from that of HDAC inhibition, suggesting different molecular targets, potentially including voltage-gated ion channels.[5][6][7]

Key SAR Findings:

-

Aminoalkanamide Side Chain: Starting from the lead compound milacemide, the introduction of an (S)-propanamide side chain was found to be optimal. For instance, (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide (PNU-151774E) emerged as a potent anticonvulsant.[5]

-

N-Aryl Group (Benzanilide series):

-

Isatin-based Derivatives: Hybrid molecules incorporating an isatin moiety with a 4-(ylideneamino)-N-phenylbenzamide structure have demonstrated remarkable activity. Methoxy substitutions on the terminal phenyl ring significantly enhance anti-seizure activity in the MES model.[8]

Data Presentation: Anticonvulsant Activity in Mice

| Compound Ref. | Structure Description | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) | Citation |

| PNU-151774E (57) | (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide | Potent | - | - | Outstanding | [5] |

| Compound 21 | 3-Amino-2',6'-dimethylbenzanilide | 13.48 | >100 | 284.5 | 21.11 | [6] |

| Compound 4j | Isatin-benzamide with 2-OCH₃ on N-phenyl | <30 | Potent | >300 | High | [8] |

| Compound 4l | Isatin-benzamide with 4-OCH₃ on N-phenyl | <100 | Potent | >300 | High | [8] |

Antimicrobial and Antiprotozoal Activity

Derivatives of 2-aminobenzamide have been synthesized and evaluated for their activity against various bacterial and fungal strains.[9][10] Modifications often involve the N-aryl substituent.

Key SAR Findings:

-

Synthesis from isatoic anhydride is a common and efficient route.[9][10]

-

The nature of the substituent on the N-phenyl ring dictates the spectrum of activity. A 2-aminobenzamide derivative with an N-(4-methoxyphenyl) substituent (Compound 5) was found to be a particularly potent antifungal agent against Aspergillus fumigatus.[10]

-

Benzimidazole-based analogues, specifically 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, have shown significant antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis.[11][12]

Data Presentation: Antimicrobial Activity (MIC, µg/mL)

| Compound Ref. | N-Aryl Substituent | B. subtilis | S. aureus | E. coli | A. fumigatus | C. albicans | Citation |

| Compound 2 | 4-chlorophenyl | 125 | 125 | 250 | 125 | 125 | [9] |

| Compound 5 | 4-methoxyphenyl | 125 | 125 | 250 | 31.25 | 62.5 | [9][10] |

| Clotrimazole | Standard | - | - | - | 62.5 | - | [10] |

Signaling Pathways and Mechanisms of Action

HDAC Inhibition Pathway

The inhibition of HDACs by 2-amino-N-arylbenzamides prevents the removal of acetyl groups from lysine residues on histones. This leads to histone hyperacetylation, which neutralizes the positive charge of lysine, relaxing the chromatin structure. The "open" chromatin allows transcription factors to access DNA, leading to altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.

Caption: Signaling pathway of HDAC inhibition by 2-amino-N-arylbenzamides.

Experimental Protocols

General Synthesis of 2-Amino-N-arylbenzamides

A common and efficient method for synthesizing the 2-aminobenzamide scaffold utilizes isatoic anhydride as the starting material.[9][10]

Protocol:

-

Reaction Setup: To a solution of isatoic anhydride (1.0 eq.) in a suitable solvent like dimethylformamide (DMF), add the desired substituted aniline (1.1 eq.).

-

Heating: Heat the reaction mixture at 80-100 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: The precipitated solid product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.[9][11]

Caption: Workflow for the synthesis of 2-amino-N-arylbenzamide derivatives.

In Vitro HDAC Activity Assay

The inhibitory activity of the synthesized compounds against specific HDAC isoforms is typically determined using a fluorometric assay.

Protocol:

-

Enzyme Preparation: Recombinant human HDAC1, HDAC2, and HDAC3/NCoR2 enzymes are used.

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the assay buffer, the respective HDAC enzyme, the synthesized inhibitor at various concentrations, and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: The plate is incubated at 37 °C for a specified time (e.g., 60 minutes) to allow the enzyme to deacetylate the substrate.

-

Development: A developer solution (containing a protease like trypsin and a stop solution) is added to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Fluorescence Reading: The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]

Anticonvulsant Screening in Mice

The anticonvulsant properties are evaluated in vivo using standard rodent models of epilepsy.[6][8]

Protocol:

-

Animal Model: Male albino mice are used. Compounds are typically administered intraperitoneally (i.p.).

-

Maximal Electroshock (MES) Test:

-

At a predetermined time after drug administration (e.g., 30 or 60 minutes), seizures are induced by applying an electrical stimulus via corneal electrodes.

-

The abolition of the hind-limb tonic extensor component of the seizure is recorded as the endpoint for protection.

-

-

Pentylenetetrazole (PTZ) Test:

-

A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

-

The absence of clonic seizures for a period of up to 30 minutes after PTZ administration is taken as the endpoint.

-

-

Neurotoxicity (Rotorod Test):

-

Motor impairment is assessed by placing the mice on a rotating rod.

-

The inability of an animal to maintain its equilibrium on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.

-

-

Data Analysis: The median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity are calculated. The Protective Index (PI) is determined as the ratio of TD₅₀/ED₅₀.[6]

Conclusion

The 2-amino-N-arylbenzamide scaffold is a remarkably versatile platform for the design of potent and selective modulators of various biological targets. The structure-activity relationships discussed herein highlight several key principles. For HDAC inhibitors, the focus is on optimizing the cap group to achieve isoform selectivity and improved pharmacokinetic properties. For anticonvulsants, modifications to both the N-aryl group and appended side chains are critical for enhancing potency and safety profiles. The synthetic accessibility of this scaffold ensures that it will remain an area of intense investigation, with future studies likely to uncover novel derivatives with improved therapeutic potential for cancer, neurological disorders, and infectious diseases. The continued application of rational, structure-based drug design will be instrumental in unlocking the full potential of this important chemical class.

References

- 1. New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsant activity of 2- and 3-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Rising Promise of Benzodioxoles: A Technical Guide to a New Generation of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a privileged structure in medicinal chemistry, continues to yield novel bioactive molecules with significant therapeutic potential. Recent research has unveiled a diverse array of benzodioxole-containing compounds demonstrating potent anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. This technical guide provides an in-depth overview of the latest discoveries, complete with detailed experimental protocols, comprehensive data summaries, and visual representations of key biological pathways and workflows to facilitate further research and development in this exciting field.

I. Synthesis of Novel Bioactive Benzodioxole Derivatives

The synthesis of new benzodioxole derivatives often involves multi-step reaction sequences, with the Suzuki-Miyaura coupling reaction being a prominent method for creating carbon-carbon bonds and introducing diverse substituents to the benzodioxole core.[1][2] Other key synthetic strategies include amide and ester formations to produce a range of derivatives with varied biological activities.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Brominated Benzodioxole Derivatives: [1][2][3]

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the brominated benzodioxole derivative (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), Palladium(II) catalyst such as PdCl₂(PPh₃)₂ (1-5 mol%), a phosphine ligand like triphenylphosphine (PPh₃), and a base, typically potassium carbonate (K₂CO₃) (2-3 eq).

-

Evacuate the flask and backfill it with an inert gas, such as argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Add an anhydrous solvent, for example, dioxane, via syringe.

-

Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and perform an extraction using an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.

General Procedure for the Synthesis of Benzodioxole Carboxamide Derivatives: [4]

-

Dissolve the starting benzodioxole carboxylic acid (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.

-

Add 4-dimethylaminopyridine (DMAP) (0.3 eq) to the solution and stir.

-

After 5-10 minutes, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq) to the reaction mixture.

-

Add the desired aniline derivative (1.0 eq) to the flask.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench it with water and extract the product with DCM.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

II. Biological Activities and Data Presentation

Newly synthesized benzodioxole derivatives have been evaluated for a range of biological activities. The following tables summarize the quantitative data from these studies, providing a clear comparison of the potency of different compounds.

Anticancer Activity

The cytotoxicity of various benzodioxole derivatives has been assessed against several cancer cell lines using the MTS or MTT assay.[5][6]

| Compound | Cell Line | IC50 (µM) | Reference |

| Amide Derivative 2a | Hep3B | Potent (exact value not specified) | [1] |

| Amide Derivative 2b | Hep3B | Weak activity | [1] |

| Ketoester & Acetic Acid Derivatives | HeLa, Caco-2, Hep3B | High IC50 (low activity) | [1] |

| Compound C27 | HeLa | 2.07 ± 0.88 | [7] |

| Compound C27 | A549 | 3.52 ± 0.49 | [7] |

| Compound C7 | A549 | 2.06 ± 0.09 | [7] |

| Compound C16 | MCF-7 | 2.55 ± 0.34 | [7] |

| Compound 12b | MCF-7 | 3.54 ± 0.265 (µg/mL) | [8] |

| Bis-thiourea Derivative 5 | HepG2 | 2.38 | [9] |

| Bis-thiourea Derivative 5 | HCT116 | 1.54 | [9] |

| Bis-thiourea Derivative 5 | MCF-7 | 4.52 | [9] |

Anti-inflammatory Activity (COX Inhibition)

Several novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, key players in inflammation.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3b | 1.12 | 1.3 | 0.862 | [10] |

| 4d | - | - | 1.809 | [10] |

| 4f | 0.725 | - | - | [10] |

| 4a (diazepine) | - | - | 0.85 | [11] |

| 4b (diazepine) | 0.363 | - | - | [11] |

| Ketoprofen (Reference) | - | - | 0.196 - 0.20 | [10][11] |

Antioxidant Activity

The antioxidant potential of synthesized benzodioxole compounds has been determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]

| Compound | Antioxidant Activity |

| Benzodiazepine Derivatives 7a & 7b | Moderate |

| Other Synthesized Derivatives | Low to negligible |

Antidiabetic Activity (α-Amylase Inhibition)

Benzodioxole carboxamide derivatives have been investigated for their potential as antidiabetic agents by assessing their in vitro α-amylase inhibitory effects.[12]

| Compound | α-Amylase IC50 (µM) |

| IIa | 0.85 |

| IIc | 0.68 |

| Acarbose (Reference) | - |

III. Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Studies on bioactive benzodioxole molecules have begun to elucidate their cellular targets and the signaling pathways they modulate.

Anticancer Mechanism: Cell Cycle Arrest

Certain benzodioxole derivatives exert their anticancer effects by inducing cell cycle arrest. For instance, compound 2a was found to cause an arrest in the G2-M phase of the cell cycle in Hep3B cells.[1] Similarly, compound C27 was shown to induce both S-phase and G2/M-phase arrest in HeLa cells, leading to apoptosis.[7]

-

Cell Preparation: Harvest cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing. Fix for at least 2 hours at -20°C or overnight at 4°C.

-

Washing: Centrifuge to remove ethanol and wash the cells with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Auxin Receptor Agonism

A novel class of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides has been identified as potent auxin receptor agonists, promoting root growth. These compounds are thought to bind to the TIR1 auxin receptor, mimicking the natural hormone auxin.

The TIR1/AFB pathway is a well-established mechanism for auxin signaling. In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors. When auxin is present, it binds to the TIR1/AFB F-box protein, promoting the ubiquitination and subsequent degradation of Aux/IAA repressors by the 26S proteasome. This allows ARFs to activate the transcription of auxin-responsive genes, leading to various developmental responses, including root growth.[13][14]

IV. Experimental Workflows

Visualizing experimental workflows can aid in the replication and adaptation of published methods.

Workflow for Synthesis and Biological Evaluation

V. Conclusion

The benzodioxole moiety remains a fertile ground for the discovery of new bioactive molecules. The derivatives discussed in this guide highlight the diverse therapeutic potential of this chemical scaffold. With detailed synthetic and biological evaluation protocols provided, it is hoped that this document will serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of the vast chemical space around the benzodioxole core is poised to deliver the next generation of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. worldresearchersassociations.com [worldresearchersassociations.com]

- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model | MDPI [mdpi.com]

- 5. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. ro.uow.edu.au [ro.uow.edu.au]

- 7. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. staff.najah.edu [staff.najah.edu]

- 12. benchchem.com [benchchem.com]

- 13. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide and Its Analogs

Introduction

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a novel chemical entity that incorporates two key pharmacophores: the 2-aminobenzamide scaffold and the 1,3-benzodioxole moiety. The 2-aminobenzamide structure is a core component of several biologically active compounds, including histone deacetylase (HDAC) inhibitors. The 1,3-benzodioxole ring system is also prevalent in a variety of natural products and synthetic compounds with diverse pharmacological activities. This guide aims to provide a detailed understanding of the physicochemical properties, potential synthetic routes, and likely biological activities of the title compound by examining its constituent parts and related molecules.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and development as a potential therapeutic agent.

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted physicochemical properties of the target compound based on computational models and data from its analogs.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₂N₂O₃ |

| Molecular Weight | 256.26 g/mol |

| Melting Point (°C) | 140 - 160 |

| Boiling Point (°C) | > 300 |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol. |

| pKa | Basic pKa (aniline amine): ~3-4; Acidic pKa (amide NH): ~15-16 |

| LogP | ~2.0 - 2.5 |

Physicochemical Properties of Analogous Compounds

For a comparative analysis, the experimentally determined physicochemical properties of 2-aminobenzamide, N-(1,3-benzodioxol-5-yl)acetamide, and Entinostat are presented below.

Table 1: Physicochemical Properties of 2-aminobenzamide

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molar Mass | 136.15 g/mol | [1] |

| Melting Point | 111-113 °C | [1] |

| Boiling Point | 300 °C | [1] |

| Water Solubility | <5 g/L at 20 °C | [1] |

| pKa | 15.77 (predicted) | [1] |

| LogP | 0.76 at 25 °C | [1] |

Table 2: Physicochemical Properties of N-(1,3-benzodioxol-5-yl)acetamide

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₃ | [3] |

| Molecular Weight | 179.17 g/mol | [3] |

| XLogP3 | 0.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 47.6 Ų | [3] |

Table 3: Physicochemical Properties of Entinostat

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀N₄O₃ | [4][5] |

| Molecular Weight | 376.41 g/mol | [5] |

| Melting Point | 159-160 °C | [6] |

| Boiling Point | 566.7 °C (predicted) | [6] |

| Density | 1.3 g/cm³ (predicted) | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of the analogous compounds can provide a framework for the potential synthesis of this compound.

Synthesis of 2-aminobenzamide Derivatives

A common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary amine.[7][8][9]

Protocol: Synthesis of 2-aminobenzamide from Isatoic Anhydride

-